molecular formula C12H15NO4S B1386283 1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1330783-57-7

1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1386283
CAS No.: 1330783-57-7
M. Wt: 269.32 g/mol
InChI Key: WQTJPSIFDVJXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO4S It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine ring.

    Methylsulfonyl Substitution: The methylsulfonyl group is introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the phenyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(16,17)10-6-4-9(5-7-10)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJPSIFDVJXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.